molecular formula C18H15N5O3S B2859691 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034238-58-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2859691
CAS No.: 2034238-58-7
M. Wt: 381.41
InChI Key: UHXFMLJVQUZGSD-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Exploration

Synthesis of New Azole and Furan Derivatives : Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This work demonstrates the compound's utility as a versatile building block for creating a variety of heterocyclic compounds with potential biological and chemical applications (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Conversion into Heterocyclic Systems with Antiviral Activity : Hashem et al. (2007) reported on converting furanones bearing a pyrazolyl group into various heterocyclic systems. This study also evaluated the antiviral activity of the synthesized compounds against HAV and HSV-1 viruses, highlighting some compounds' promising activities (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Biological and Chemical Properties

Herbicidal Activity of Pyrazolines : Eussen et al. (1990) discussed N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with notable herbicidal activity, mainly expressed as post-emergence activity on dicotyledonous weed species (Eussen, Thus, Wellinga, & Stork, 1990).

Antibacterial and Antifungal Activities : Hassan (2013) synthesized a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties, evaluating their antibacterial and antifungal activities. This research indicates the potential for developing new antimicrobial agents (Hassan, 2013).

Conformational and Structural Studies

Conformation Differences in Sulfonamide Derivatives : Borges et al. (2014) conducted a crystallographic study revealing significant conformation differences in sulfonamide derivatives used in antileishmania studies, contributing to understanding the molecular basis of their activity (Borges, Pinheiro, Faria, Bernardino, Wardell, & Wardell, 2014).

Antimicrobial and Anti-Infective Evaluation

Anti-Infective Evaluation of Sulfonamides : Bouz et al. (2019) prepared a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, investigating their antimicrobial activity. This study highlighted compounds with good antitubercular activity, pointing towards potential anti-infective applications (Bouz, Juhás, Pausas Otero, Paredes de la Red, Janďourek, Konečná, Paterová, Kubíček, Janoušek, Doležal, & Zítko, 2019).

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFMLJVQUZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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